1,3-diphenyl-1H-pyrazole-4-carbohydrazide

Description

Significance of Pyrazole (B372694) Core in Medicinal and Agrochemical Research

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents and crop protection chemicals. In medicinal chemistry, pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. The structural rigidity and the ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contribute to its efficacy as a pharmacophore.

In the agrochemical sector, pyrazole derivatives are integral to the formulation of potent herbicides, insecticides, and fungicides. Their targeted mode of action and favorable environmental profiles in certain cases have made them valuable tools for modern agriculture.

Historical Context and Evolution of Pyrazole-Containing Compounds

The history of pyrazole chemistry dates back to the late 19th century. A significant milestone was the synthesis of antipyrine (B355649) in 1883, one of the first synthetic analgesics and antipyretics. This discovery spurred further investigation into the therapeutic potential of pyrazole derivatives, leading to the development of numerous other drugs. Over the decades, advancements in synthetic methodologies have enabled the creation of a vast library of pyrazole-containing compounds with diverse functionalities and biological activities, solidifying their importance in both academic and industrial research.

Structural Framework of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide within Pyrazole Analogs

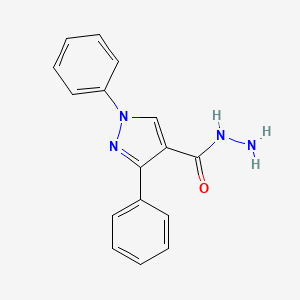

This compound belongs to the family of pyrazole carbohydrazides. Its structure is characterized by a central pyrazole ring substituted with phenyl groups at the 1 and 3 positions and a carbohydrazide (B1668358) moiety (-CONHNH2) at the 4 position.

Structural Features:

| Feature | Description |

| Core | 1H-pyrazole ring |

| Substituent at N-1 | Phenyl group |

| Substituent at C-3 | Phenyl group |

| Substituent at C-4 | Carbohydrazide group |

The presence of the two phenyl rings influences the molecule's lipophilicity and steric bulk, which can in turn affect its biological activity. The carbohydrazide group is a key functional moiety, known to be a versatile synthon for the preparation of various heterocyclic systems and a pharmacophore in its own right, often contributing to the biological profile of the molecule through its hydrogen bonding capabilities.

Current Research Landscape and Emerging Trends for Pyrazole Carbohydrazides

Current research on pyrazole carbohydrazides is vibrant and multifaceted. Scientists are actively exploring new synthetic routes to create novel derivatives with enhanced biological activities. A significant trend is the investigation of these compounds as potential anticancer and antimicrobial agents. The carbohydrazide moiety is often used as a linker to attach other bioactive fragments, leading to the development of hybrid molecules with dual modes of action. Furthermore, there is a growing interest in their application as agrochemicals, particularly as fungicides and insecticides. nih.gov

Aims and Scope of Academic Inquiry into this compound

Academic inquiry into this compound is driven by the desire to understand its fundamental chemical properties and to unlock its potential in various applications. The primary aims of research in this area include:

The development of efficient and scalable synthetic methods.

A thorough characterization of its structural and spectroscopic properties.

The evaluation of its biological activity against a range of targets, including microbial pathogens and cancer cell lines.

The exploration of its utility as a scaffold for the synthesis of more complex heterocyclic systems.

The scope of this inquiry is to establish a comprehensive profile of the compound, which can then be used to guide the rational design of new derivatives with improved efficacy and selectivity for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c17-18-16(21)14-11-20(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,17H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWOFZAKNCIVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazole 4 Carbohydrazide

Precursor Synthesis Pathways for 1,3-diphenyl-1H-pyrazole Scaffolds

The synthesis of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide fundamentally relies on the initial construction of the 1,3-diphenyl-1H-pyrazole core, functionalized at the 4-position. Key precursors include the corresponding carboxylic acid, carbaldehyde, and related nitriles, each offering a distinct route to the final hydrazide product.

Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

A common pathway to obtain 1,3-diphenyl-1H-pyrazole-4-carboxylic acid involves a multi-step sequence starting from readily available chemicals. rsc.org One established method begins with the reaction between a para-substituted acetophenone (B1666503) and phenylhydrazine (B124118) hydrochloride, typically in the presence of sodium acetate (B1210297) in ethanol (B145695), to form a 1-phenyl-2-(1-phenylethylidene)hydrazine intermediate. rsc.org This intermediate is then subjected to the Vilsmeier-Haack reaction, using a cold mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which facilitates cyclization and formylation to yield the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. rsc.org The final step is the oxidation of this aldehyde. The aldehyde is dissolved in acetone (B3395972) and treated with a mixture of sodium chlorite (B76162) (NaClO2) and sulfamic acid (NH2SO3H) to afford the desired 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. rsc.org This sequence provides a reliable method for accessing the carboxylic acid precursor, which is pivotal for subsequent conversion to the carbohydrazide (B1668358).

Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and Related Nitriles

The pyrazole-4-carbaldehyde and its corresponding nitrile are versatile intermediates that can be converted to the carbohydrazide.

1,3-diphenyl-1H-pyrazole-4-carbaldehyde: The Vilsmeier-Haack reaction is a cornerstone for the synthesis of this aldehyde. wisdomlib.orgsemanticscholar.org The process involves treating an appropriate hydrazone, such as 2-phenyl-1-(1-phenylethylidene)hydrazine, with a formylating agent generated from phosphorus oxychloride (POCl3) and a suitable amide like N,N-dimethylformamide (DMF). wisdomlib.org The reaction mixture is typically heated, and after completion, it is neutralized to precipitate the solid aldehyde product, which can then be purified by recrystallization. wisdomlib.org

1,3-diphenyl-1H-pyrazole-4-carbonitrile: The synthesis of pyrazole-4-carbonitriles is often achieved through efficient one-pot, multi-component reactions. tandfonline.comresearchgate.net A common approach involves the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst. tandfonline.comnih.gov Various catalytic systems have been developed to promote this transformation under environmentally benign conditions. For instance, an engineered copper-based nano-magnetic catalyst (Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2) has been used effectively under solvent-free conditions, offering high yields and short reaction times. tandfonline.com Another sustainable approach utilizes a SnO–CeO2 nanocomposite catalyst in water, which also provides high yields and allows for catalyst recycling. researchgate.net These methods highlight a green chemistry approach to synthesizing key pyrazole (B372694) intermediates. tandfonline.comresearchgate.net

Direct Synthesis Routes to this compound

Direct conversion of functionalized pyrazole precursors into the target carbohydrazide is a more streamlined approach. These methods typically involve reactions with hydrazine (B178648) or its derivatives.

Condensation Reactions with Hydrazine Derivatives

The most direct method for synthesizing this compound is the reaction of a suitable precursor with hydrazine hydrate (B1144303). Pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives serve as effective starting materials. When these oxazinones are reacted with hydrazine hydrate, they can yield the desired pyrazole-4-carbohydrazide in high yields, ranging from 70–90%. umich.edu

Alternatively, the precursor 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be reacted with hydrazine derivatives. For example, refluxing the aldehyde with various aryl hydrazines in methanol (B129727) with a catalytic amount of acetic acid leads to the formation of the corresponding hydrazone derivatives. ekb.eg While this specific example yields N-aryl hydrazones, the fundamental reactivity demonstrates the condensation of the aldehyde with a hydrazine moiety, a principle that applies to the formation of the carbohydrazide from a related carboxylic acid derivative.

Utilization of Carboxylic Acid Chlorides and Esters

The conversion of carboxylic acid esters or the more reactive acid chlorides into hydrazides is a standard transformation in organic synthesis. While direct conversion of some 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl esters to the corresponding hydrazide using hydrazine hydrate has been reported as unsuccessful, this is not a universally applicable result for all pyrazole esters. umich.edu

Generally, the synthesis would proceed by first converting 1,3-diphenyl-1H-pyrazole-4-carboxylic acid into its more reactive acid chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride. This activated intermediate can then be reacted with hydrazine hydrate, usually in an inert solvent, to yield this compound. This two-step sequence, starting from the carboxylic acid, is a highly reliable and general method for the preparation of carbohydrazides. This approach is analogous to the synthesis of pyrazole-4-carboxamides, where the carboxylic acid is activated and then reacted with an amine. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

Significant research has focused on optimizing the synthesis of the 1,3-diphenyl-1H-pyrazole scaffold to improve yields, reduce reaction times, and employ more environmentally friendly conditions. For the multi-component synthesis of pyrazole precursors like 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, various catalysts have been investigated.

These include:

Nano-magnetic catalysts : These offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for efficient recycling and reuse. tandfonline.com

SnO–CeO2 nanocomposites : Used in water, these provide a green and sustainable catalytic system with excellent recyclability. researchgate.net

Urea/thiourea (B124793) : These simple organic molecules can act as efficient, inexpensive, and reusable catalysts for the synthesis of pyrazole derivatives under solvent-free conditions. researchgate.net

The choice of solvent also plays a critical role. Studies on the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile have shown that solvent-free conditions or the use of water as a solvent often lead to higher yields and shorter reaction times compared to conventional organic solvents. tandfonline.com The optimization of parameters such as reaction temperature and catalyst loading is crucial for maximizing the efficiency of these synthetic protocols. tandfonline.comjchemlett.com

Table 1: Catalyst Systems in Pyrazole Precursor Synthesis

| Catalyst System | Precursor Synthesized | Key Advantages | Reference |

|---|---|---|---|

| Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2 | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Nano-magnetic, recyclable, solvent-free conditions, high yield | tandfonline.com |

| SnO–CeO2 Nanocomposite | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Sustainable, recyclable, performed in water, high yields (81–96%) | researchgate.net |

| Urea/Thiourea | Pyrazolyl-2,4-thiazolidinediones | Efficient, inexpensive, reusable, solvent-free conditions | researchgate.net |

| FeCl3/PVP | 4-amino-1-aryl-1H-pyrazole-4-carbonitrile | Inexpensive, stable, efficient, green solvent system (water/PEG-400) | researchgate.net |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical parameters in the synthesis of pyrazole derivatives, influencing reaction rates, yields, and the formation of byproducts. The final step in synthesizing this compound typically involves the condensation of a precursor, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, with a hydrazine source, most commonly hydrazine hydrate.

Published methodologies demonstrate a range of effective solvents and temperatures. For instance, the reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and various aryl hydrazines has been successfully carried out in methanol, requiring a reflux period of approximately three hours to achieve completion. ekb.eg In other syntheses of related pyrazole derivatives, ethanol has been employed, with reactions proceeding under reflux conditions. wisdomlib.org The use of polar protic solvents like methanol and ethanol is advantageous as they can effectively solvate the reactants and facilitate the proton transfer steps involved in the condensation mechanism.

Temperature control is equally vital. The synthesis of the precursor aldehyde can involve initial steps at 0°C, followed by an extended reflux at 100°C for two hours, highlighting the need for precise temperature management throughout the synthetic sequence. wisdomlib.org For the broader class of pyrazole syntheses, temperature has been shown to be a determinative factor in the final product structure. For example, temperature variations in microwave-assisted synthesis can selectively yield either dehydrated pyrazoles or their 4,5-dihydro-1H-pyrazole intermediates. researchgate.net While conventional heating methods are common, they often require longer reaction times and can lead to lower yields compared to modern techniques. rsc.org

The selection of a solvent also has implications for green chemistry, with a preference for water or ethanol over more hazardous options like DMF. rsc.orgnih.gov The table below summarizes the impact of different solvent and temperature conditions on pyrazole synthesis, drawing from general findings in the field that are applicable to the target compound.

Table 1: Effect of Solvent and Temperature on Pyrazole Synthesis

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Solvent | Methanol / Ethanol | Good solvation for reactants, facilitates proton transfer. Often used under reflux. ekb.egnih.gov |

| Dimethylformamide (DMF) | Can achieve good yields but is less environmentally friendly. nih.gov | |

| Water | A green solvent choice, often used in "on water" synthesis for high efficiency. rsc.org | |

| Solvent-Free | Aligns with green chemistry, often coupled with microwave or ultrasound. rsc.org | |

| Temperature | Low (e.g., 0°C) | Used for initial, controlled addition of reagents in multi-step syntheses. wisdomlib.org |

| Reflux (e.g., 65-100°C) | Common in conventional heating to increase reaction rate; typical time is 2-12 hours. ekb.egwisdomlib.orgrsc.org |

Role of Catalysts in Reaction Efficiency

Catalysts play a pivotal role in enhancing the efficiency of chemical reactions by lowering the activation energy, thereby increasing the reaction rate and often improving the yield and purity of the product. In the synthesis of this compound and its precursors, various catalytic systems have been explored.

The condensation reaction to form the hydrazone linkage is frequently acid-catalyzed. A common and effective method involves the addition of a few drops of glacial acetic acid to the reaction mixture of the aldehyde and hydrazine in a solvent like ethanol or methanol. ekb.egwisdomlib.orgsemanticscholar.org This acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

For the synthesis of the broader pyrazole scaffold, a diverse array of catalysts has been shown to be effective, which could be applied to optimize the synthesis of the target carbohydrazide. These include:

Basic Catalysts : Imidazole has been used as a base catalyst for the synthesis of related 1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. grafiati.com

Organocatalysts : Urea and thiourea have been employed as efficient, inexpensive, and reusable catalysts for pyrazole synthesis, often under solvent-free conditions. researchgate.net

Nano-catalysts : Nano-sized metal oxides, such as zinc oxide (ZnO), have been utilized as eco-friendly and highly efficient catalysts, particularly in aqueous media. nih.govpharmacophorejournal.com

Solid Acid Catalysts : Mesoporous mixed oxides like SiO2-Al2O3 have proven to be efficient, mild, and recyclable heterogeneous catalysts for the synthesis of pyrazole derivatives from chalcones and phenylhydrazine hydrate. jchemlett.com

The use of these advanced catalytic systems can lead to shorter reaction times, milder reaction conditions, and excellent product yields, aligning with the principles of green and sustainable chemistry. nih.govjchemlett.com

Table 2: Catalysts in Pyrazole Synthesis

| Catalyst Type | Example(s) | Role and Advantages |

|---|---|---|

| Acid Catalyst | Glacial Acetic Acid | Protonates the carbonyl group, activating it for nucleophilic attack. Simple and effective. ekb.eg |

| Base Catalyst | Imidazole | Facilitates reactions involving active methylene (B1212753) compounds. grafiati.com |

| Organocatalyst | Urea / Thiourea | Inexpensive, reusable, and effective under solvent-free conditions. researchgate.net |

| Nano-catalyst | Nano-ZnO | Eco-friendly, provides high surface area for enhanced catalytic activity, shortens reaction times. nih.govpharmacophorejournal.com |

| Heterogeneous Catalyst | SiO2-Al2O3 | Mild, recyclable, and highly efficient, simplifying product purification. jchemlett.com |

Atom Economy and Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly integral to modern synthetic chemistry, aiming to design processes that minimize waste and environmental impact. Atom economy, a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org

The typical synthesis of this compound proceeds from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and hydrazine hydrate. This is a condensation reaction, where the primary byproduct is a small, innocuous molecule—water.

The reaction is: C₁₆H₁₂N₂O (carbaldehyde) + N₂H₄·H₂O (hydrazine hydrate) → C₁₆H₁₄N₄O (carbohydrazide) + H₂O

To calculate the theoretical atom economy for this step:

Molecular Weight of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₂N₂O) = 248.28 g/mol

Molecular Weight of Hydrazine Hydrate (N₂H₄·H₂O) = 50.06 g/mol

Molecular Weight of this compound (C₁₆H₁₄N₄O) = 278.31 g/mol uni.lu

Molecular Weight of Water (H₂O) = 18.02 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy (%) = [278.31 / (248.28 + 50.06)] x 100 ≈ 93.2%

This high atom economy indicates that the reaction is inherently efficient, with the vast majority of atoms from the reactants being incorporated into the final product.

Beyond atom economy, other green chemistry principles are being applied to pyrazole synthesis. These include:

Energy Efficiency : The use of microwave irradiation and ultrasound assistance drastically reduces reaction times from hours to minutes and lowers energy consumption compared to conventional refluxing. researchgate.netrsc.orgrsc.orgnih.gov Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation to create localized high-temperature and pressure "hot spots," enhancing reactivity. rsc.org

Safer Solvents : There is a growing trend towards replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. rsc.orgjetir.org

Renewable Feedstocks & Catalysis : Employing non-toxic, recyclable catalysts, such as nano-catalysts or solid-supported catalysts, minimizes waste and avoids the use of hazardous reagents. nih.govjchemlett.comjetir.org One-pot, multi-component reactions are also favored as they reduce the number of steps and purification stages, saving energy and materials. nih.gov

These green methodologies offer significant advantages, making the synthesis of this compound and related compounds more sustainable and environmentally benign. rsc.org

Structural Elucidation and Conformational Analysis of 1,3 Diphenyl 1h Pyrazole 4 Carbohydrazide

Spectroscopic Characterization Techniques

The definitive structure of a novel or synthesized organic compound is established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy identifies the different types of protons in a molecule. For 1,3-diphenyl-1H-pyrazole-4-carbohydrazide, one would expect to observe distinct signals corresponding to the protons on the two phenyl rings, the pyrazole (B372694) ring, and the carbohydrazide (B1668358) functional group (-CONHNH₂). The aromatic protons of the phenyl groups would typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The single proton on the pyrazole ring (H-5) would likely resonate as a singlet at a downfield chemical shift, influenced by the aromatic nature of the heterocycle. The protons of the hydrazide group (NH and NH₂) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (10H) | ~7.0 - 8.0 | Multiplet |

| Pyrazole-H (1H) | >8.0 | Singlet |

| -NH- (1H) | Variable | Broad Singlet |

| -NH₂ (2H) | Variable | Broad Singlet |

Note: This table is predictive. Experimental data is required for confirmation.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the hydrazide, the carbons of the pyrazole ring, and the carbons of the two phenyl substituents. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically above δ 160 ppm. The carbons of the aromatic rings would resonate in the approximate range of δ 115-150 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | >160 |

| Aromatic/Heterocyclic-C (15C) | ~115 - 155 |

Note: This table is predictive. Experimental data is required for confirmation.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning protons within the individual phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would confirm the connectivity between the phenyl rings and the pyrazole core, as well as the attachment of the carbohydrazide group to the C-4 position of the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorption bands would be expected. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups would appear as distinct bands in the 3200-3400 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group would be prominent around 1640-1680 cm⁻¹. Aromatic C=C and C-H stretching vibrations would also be observed in their characteristic regions.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine/Amide) | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Note: This table is predictive. Experimental data is required for confirmation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₁₆H₁₄N₄O), the molecular weight is 278.31 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z = 278. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. Predicted HRMS data for the protonated molecule [M+H]⁺ would be approximately m/z 279.1240, which would confirm the molecular formula C₁₆H₁₅N₄O⁺.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Predicted Mass-to-Charge (m/z) |

|---|---|---|

| [M]⁺ | C₁₆H₁₄N₄O | 278.1168 |

| [M+H]⁺ | C₁₆H₁₅N₄O⁺ | 279.1240 |

| [M+Na]⁺ | C₁₆H₁₄N₄NaO⁺ | 301.1060 |

Note: This table is based on theoretical calculations. Experimental data is required for confirmation.

Structural Analysis of this compound Remains Undetermined by Single-Crystal X-ray Diffraction

A comprehensive review of available scientific literature indicates that a single-crystal X-ray diffraction study for the compound this compound has not been publicly reported. As a result, the detailed, empirical data required to fully elucidate its three-dimensional structure and crystalline arrangement is not available.

The specific outline requested, focusing on molecular geometry, bond parameters, conformational preferences, torsion angles, and detailed intermolecular interactions, necessitates precise data obtained exclusively through single-crystal X-ray analysis. This technique provides definitive information on the spatial arrangement of atoms within a crystal lattice, offering insights into the molecule's structural and electronic properties.

Therefore, without a dedicated crystallographic study of this compound, any discussion of its specific bond lengths, angles, torsion angles, hydrogen bonding networks, π-π stacking interactions, and crystal packing motifs would be speculative. The scientific community awaits experimental determination to provide an accurate and detailed structural characterization of this compound.

Derivatization Strategies and Synthetic Transformations of 1,3 Diphenyl 1h Pyrazole 4 Carbohydrazide

Functionalization at the Hydrazide Moiety

The terminal amino group of the hydrazide in 1,3-diphenyl-1H-pyrazole-4-carbohydrazide is nucleophilic and readily undergoes reactions with electrophilic reagents. This reactivity allows for the straightforward introduction of various substituents, leading to a wide array of derivatives.

Acylation and Benzoylation Reactions

The hydrazide moiety of this compound can be readily acylated or benzoylated to furnish the corresponding N'-acyl or N'-benzoyl derivatives. These reactions typically involve the treatment of the parent hydrazide with an appropriate acylating or benzoylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct.

For instance, the benzoylation of a similar pyrazole-4-carboxylic acid with benzohydrazide (B10538) has been achieved using coupling agents like ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) in dichloromethane. nih.gov This suggests that direct benzoylation of this compound with benzoyl chloride in the presence of a base like pyridine (B92270) would yield N'-benzoyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide.

A general representation of these reactions is depicted below:

Table 1: Examples of Acylation and Benzoylation Reactions

| Reagent | Product |

|---|---|

| Acetyl chloride | N'-acetyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide |

These N'-substituted hydrazides are often stable, crystalline solids and serve as important intermediates for further synthetic elaborations, including the synthesis of various heterocyclic systems. ekb.eg

Formation of Hydrazones and Related Schiff Bases

The reaction of this compound with aldehydes and ketones in an appropriate solvent, often with catalytic amounts of acid, leads to the formation of the corresponding hydrazones or Schiff bases. This condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon, followed by dehydration.

While specific examples starting from this compound are not extensively detailed in the provided search results, the general reactivity of carbohydrazides is well-established. iscientific.org The analogous reactions of the corresponding 1,3-diphenylpyrazole-4-carboxaldehyde with various hydrazines and amines to form hydrazones and Schiff bases are widely reported, indicating the feasibility of this transformation. ekb.egisca.me

The general reaction is as follows:

Table 2: Representative Aldehydes and Ketones for Hydrazone/Schiff Base Formation

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | Hydrazone |

| Acetophenone (B1666503) | Hydrazone |

| 4-Chlorobenzaldehyde | Hydrazone |

The resulting hydrazones are characterized by the presence of a C=N-NH bond and are valuable precursors for the synthesis of various heterocyclic compounds and have been investigated for their diverse biological activities. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The carbohydrazide (B1668358) moiety is a key synthon for the construction of various five-membered heterocyclic rings. Through intramolecular cyclization or condensation with appropriate one-carbon synthons, this compound can be converted into a range of fused heterocyclic systems.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

One of the most common transformations of carbohydrazides is their conversion to 1,3,4-oxadiazoles. This can be achieved through several synthetic routes. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. nih.gov Alternatively, N'-acylhydrazides can undergo cyclodehydration to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Another approach is the oxidative cyclization of hydrazones derived from the carbohydrazide. For example, treatment of N-acylhydrazones with reagents like chloramine-T can lead to the formation of the 1,3,4-oxadiazole ring. nih.gov The general scheme for the synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-5-substituted-1,3,4-oxadiazoles is outlined below:

Table 3: Reagents for the Synthesis of 1,3,4-Oxadiazole Derivatives

| Reagent | Intermediate | Product |

|---|---|---|

| R-COOH / POCl₃ | - | 2-(1,3-diphenyl-1H-pyrazol-4-yl)-5-R-1,3,4-oxadiazole |

| R-COCl | N'-acyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide | 2-(1,3-diphenyl-1H-pyrazol-4-yl)-5-R-1,3,4-oxadiazole |

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

Analogous to the synthesis of oxadiazoles, 1,3,4-thiadiazole derivatives can be prepared from this compound. A common method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization. This typically leads to the formation of a 5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-2-thiol.

Another route involves the conversion of the carbohydrazide to the corresponding thiosemicarbazide (B42300) by reaction with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under acidic or basic conditions to afford the desired 1,3,4-thiadiazole derivative. nih.gov

Table 4: Synthetic Routes to 1,3,4-Thiadiazole Derivatives

| Reagent(s) | Intermediate | Product |

|---|---|---|

| 1. CS₂, KOH; 2. Acid | Potassium dithiocarbazinate | 5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-2-thiol |

Synthesis of 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound often proceeds through a thiosemicarbazide intermediate. The carbohydrazide is first reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. Subsequent cyclization of this intermediate, typically under basic conditions (e.g., using sodium hydroxide), leads to the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.gov

Alternatively, reaction of the carbohydrazide with carbon disulfide and hydrazine (B178648) hydrate (B1144303) can lead to the formation of 4-amino-5-(1,3-diphenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol. dergipark.org.trzsmu.edu.ua

Table 5: Pathways to 1,2,4-Triazole Derivatives

| Reagent(s) | Intermediate | Product |

|---|---|---|

| 1. R-NCS; 2. Base | Thiosemicarbazide | 4-R-5-(1,3-diphenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |

Reactions with Active Methylene (B1212753) Compounds and Other Nucleophiles

This compound is a key building block for synthesizing fused and substituted pyrazole (B372694) derivatives through reactions with compounds possessing active methylene groups, such as β-ketoesters and dinitriles. These reactions typically proceed via a condensation-cyclization pathway.

One significant transformation is the reaction with β-dicarbonyl compounds to form pyrazolone (B3327878) derivatives. For instance, the reaction of a substituted pyrazole-4-carbohydrazide with ethyl acetoacetate (B1235776) in refluxing acetic acid leads to the formation of a pyrazolyl-methanone derivative featuring a pyrazolone ring. This cyclocondensation involves the nucleophilic attack of the terminal amino group of the hydrazide onto one of the carbonyls of the β-ketoester, followed by cyclization and dehydration.

Similarly, reactions with other active methylene compounds like 2-(1-ethoxyethylidene)malononitrile can be employed to construct different heterocyclic adducts. The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide with this reagent yields a pyrazolyl-carbonyl-pyrazole-carbonitrile derivative.

While direct reactions on this compound are specific, the reactivity of the closely related 1,3-diphenyl-1H-pyrazole-4-carbaldehyde provides valuable insight into the types of products that can be formed. The carbaldehyde readily undergoes Knoevenagel condensation with various active methylene compounds in the presence of a base like piperidine. These reactions highlight the utility of the pyrazole-4-scaffold in generating more complex molecular architectures.

Below is a table summarizing representative reactions of the pyrazole-4-carbaldehyde with various active methylene nucleophiles.

| Starting Material | Reagent (Active Methylene Compound) | Product | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | ekb.eg |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate | ekb.eg |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Cyanoacetic hydrazide | (E)-2-Cyano-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)acetohydrazide | ekb.eg |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Barbituric acid | 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Other nucleophiles, such as aniline (B41778) derivatives, also react with the pyrazole-4-carbaldehyde to form Schiff bases, demonstrating the electrophilic nature of the formyl group and its utility in derivatization.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a critical consideration in the derivatization of pyrazole compounds, including those derived from this compound. The term refers to the preferential reaction at one site over other possible reactive sites. In the context of pyrazole chemistry, this often relates to the formation of one constitutional isomer over another.

A significant example of regioselectivity in the transformation of a pyrazole carbohydrazide derivative is observed in cases of intramolecular acyl migration. Research has shown that for certain 1-phenyl-5-benzamidopyrazole-4-carbohydrazides, small quantities of an isomeric product, 5-aminopyrazole-4-(N-benzoyl)hydrazide, can be detected. This suggests that a benzoyl group can migrate from the 5-amido nitrogen to the nitrogen of the 4-carbohydrazide moiety. This process represents a regioselective intramolecular rearrangement, where the acyl group preferentially transfers to a specific nitrogen atom within the carbohydrazide functional group.

The carbohydrazide moiety itself, R-CO-NH-NH₂, possesses two nucleophilic nitrogen atoms. The terminal -NH₂ group is generally more nucleophilic and less sterically hindered than the internal -NH- group. Consequently, in reactions such as acylation or condensation with unsymmetrical electrophiles, the reaction is expected to occur regioselectively at the terminal nitrogen.

While extensive studies on the stereoselectivity of reactions involving the carbohydrazide group of this specific pyrazole are not widely reported, it is an important concept in organic synthesis. Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant in reactions that create new chiral centers, for instance, in the addition of nucleophiles to a derivative where a chiral auxiliary is employed.

Mechanistic Studies of Transformation Reactions

The mechanisms governing the transformations of this compound and its derivatives are fundamental to understanding and controlling the reaction outcomes.

The cyclocondensation reaction between a pyrazole-4-carbohydrazide and a β-ketoester, such as ethyl acetoacetate, to form a pyrazolone derivative is believed to proceed through a well-established pathway. The proposed mechanism involves two key stages:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of the carbohydrazide onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization: The nitrogen atom of the internal amide (-NH-) group of the hydrazide then acts as a nucleophile, attacking the ester carbonyl group of the intermediate. This intramolecular attack leads to the formation of a five-membered ring. Subsequent elimination of an alcohol molecule (ethanol, in the case of ethyl acetoacetate) results in the formation of the stable, aromatic pyrazolone ring.

Another mechanistically significant transformation is the intramolecular benzoyl migration observed in 5-benzamidopyrazole-4-carbohydrazide derivatives. The proposed mechanism for this N-to-N acyl transfer likely involves a nucleophilic attack of one of the hydrazide nitrogens on the carbonyl carbon of the benzamido group. This would form a transient, likely cyclic or pseudo-cyclic, tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of the original amide C-N bond and the formation of a new C-N bond, effectively transferring the benzoyl group to the carbohydrazide moiety. researchgate.netnih.govresearchgate.net This type of acyl migration is sensitive to reaction conditions such as pH. researchgate.netnih.gov

These mechanistic pathways underscore the versatile reactivity of the carbohydrazide functional group, enabling its use as a precursor for a variety of complex heterocyclic systems.

Computational Chemistry and Theoretical Investigations of 1,3 Diphenyl 1h Pyrazole 4 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, including its stability, reactivity, and electronic behavior. These methods are frequently applied to pyrazole-based compounds to guide synthetic efforts and explain experimental observations.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For derivatives synthesized from 1,3-diphenyl-1H-pyrazole-4-carbohydrazide, DFT calculations are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of the atoms. researchgate.net

These studies often calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. Furthermore, other quantum chemical parameters derived from these orbital energies, such as the electrophilicity index, can help quantify and predict the biological activity of the resulting molecules. researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density, typically using a color spectrum where red indicates areas of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates areas of low electron density (electropositive, susceptible to nucleophilic attack).

For derivatives of this compound, MEP surface maps are generated to establish the structural and electronic properties that contribute to their bioactivity. researchgate.net These maps help identify the most likely sites for intermolecular interactions, such as hydrogen bonding, which are crucial for a molecule's binding to a biological target.

The biological activity of a molecule is often dependent on its specific three-dimensional shape or conformation. Exploring the conformational energy landscape involves calculating the energy of a molecule as its rotatable bonds are systematically twisted. This process identifies low-energy, stable conformations that are more likely to exist and interact with biological receptors. While specific studies on the conformational landscape of this compound are not detailed in the available literature, this type of analysis is a standard computational approach for understanding the flexibility and preferred shapes of pharmacologically relevant molecules.

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Numerous studies have performed docking simulations on compounds synthesized directly from this compound to predict their therapeutic potential. smolecule.comacs.orgnih.gov

Molecular docking simulations on derivatives of this compound have been used to predict their binding modes within the active sites of various enzymes. These studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex.

For instance, derivatives have been docked against cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in fungi. acs.org The simulations revealed that the compounds could fit snugly into the enzyme's active site, engaging in a series of bonded and non-bonded interactions, including:

Hydrogen Bonds: Formation of hydrogen bonds with amino acid residues in the active site.

π-π Stacking: Interactions between the aromatic rings of the pyrazole (B372694) scaffold and aromatic residues of the protein.

Other biological targets for which derivatives have shown promising interactions in docking studies include cyclooxygenase (COX) enzymes and proteins from pathogenic bacteria like E. coli. smolecule.comnih.gov

A key output of molecular docking simulations is the calculation of a docking score or binding energy, which estimates the binding affinity between the ligand and the receptor. A more negative score typically indicates a stronger and more favorable binding interaction.

In a study involving 1,2,3-triazole-appended bis-pyrazole conjugates derived from this compound, docking against the CYP51 enzyme yielded significant binding affinities. acs.org The calculated values for the most active derivative demonstrated a strong potential for enzyme inhibition.

The table below shows example binding affinity data from a molecular docking study of a derivative against the CYP51 enzyme. acs.org

| Derivative Compound | Docking Score | Binding Energy (kcal/mol) |

| 1,2,3-Triazole-Appended Bis-pyrazole | -9.461 | -56.625 |

These computational predictions of high binding affinity help to rationalize the observed biological activity of these compounds and guide the design of new, more potent inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1,3-diphenyl-1H-pyrazole scaffold, QSAR studies have been instrumental in elucidating the key molecular features that govern their therapeutic effects, particularly in anticancer research. researchgate.net

By analyzing a series of related compounds, QSAR models can identify which physicochemical properties—such as steric, electronic, and hydrophobic characteristics—are critical for activity. For instance, a predictive QSAR analysis was performed on 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton to understand their anticancer activity against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer lines. researchgate.net Such studies utilize molecular descriptors calculated from the 2D or 3D structure of the molecules to build a regression model.

The development of robust 2D and 3D-QSAR models is crucial. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. researchgate.netresearchgate.net For example, CoMFA models for 1H-pyrazole derivatives as EGFR inhibitors have shown that steric and electrostatic fields are significant contributors to the predictive power of the model. researchgate.net Similarly, CoMSIA models can incorporate additional fields like hydrophobicity, hydrogen bond donors, and acceptors, offering a more detailed understanding of the structure-activity landscape. researchgate.netresearchgate.net These models are validated statistically to ensure their reliability and predictive capacity for new, untested compounds. researchgate.net

The statistical quality of a QSAR model is paramount for its predictive ability. Key statistical parameters are used to validate these models, as shown in the table below, which summarizes the validation metrics for a 2D-QSAR model developed for 1H-Pyrazole analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.net

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (train) | 0.9816 | The coefficient of determination for the training set, indicating goodness of fit. |

| Q² | 0.9668 | The cross-validated correlation coefficient, indicating the predictive ability of the model. |

| R² (adj) | 0.9770 | The adjusted R², which accounts for the number of variables in the model. |

| R² (test) | 0.6952 | The coefficient of determination for the external test set. |

| R² (pred) | 0.7211 | The predictive R² for the test set, confirming the model's external predictability. |

These validated models serve as powerful tools for predicting the anticancer activity of newly designed this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

In Silico Design and Virtual Screening Approaches

In silico design and virtual screening are powerful computational strategies used to identify and optimize novel bioactive compounds from large chemical libraries. These approaches have been successfully applied to the 1,3-diphenyl-1H-pyrazole scaffold to discover derivatives with potential therapeutic applications against a range of biological targets. nih.gov

One prominent strategy involves a combination of ligand-centric and receptor-centric virtual screening methods. This dual approach was used to identify 1,3-diphenyl-1H-pyrazole derivatives as a new series of potent Peroxisome Proliferator-Activated Receptor γ (PPARγ) partial agonists. nih.gov Such screening campaigns can efficiently filter vast compound databases to pinpoint molecules with a high probability of binding to the target receptor.

Molecular docking is a key component of in silico design, providing detailed insights into the putative binding mode of a ligand within the active site of a protein. nih.gov This technique was employed to study N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as potential inhibitors of Aurora-A kinase, an important target in cancer therapy. nih.gov Docking simulations can predict binding affinity (docking score) and visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target protein. These predictions help rationalize the observed biological activity and guide the structural modification of the lead compound to improve its potency and selectivity. nih.gov

Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.netnih.gov Predicting these pharmacokinetic profiles early in the drug discovery process is essential to weed out candidates that are likely to fail in later stages due to poor bioavailability or toxicity. For pyrazole-carbohydrazide derivatives, ADMET predictions have been used to assess their drug-likeness and potential for oral administration. researchgate.netnih.gov

The results from molecular docking studies are often presented in a tabular format to compare the binding affinities and interaction patterns of different derivatives. The table below illustrates typical data from a docking study of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives targeting Aurora-A kinase. nih.gov

| Compound | Aurora-A Kinase IC₅₀ (μM) | HCT116 Cell Line IC₅₀ (μM) | Key Interacting Residues |

|---|---|---|---|

| Derivative 10a | 0.81 ± 0.05 | 1.52 ± 0.11 | Ala213, Leu139 |

| Derivative 10c | 0.54 ± 0.08 | 0.95 ± 0.07 | Ala213, Leu139, Glu211 |

| Derivative 10e | 0.16 ± 0.03 | 0.39 ± 0.06 | Ala213, Leu139, Glu211, Tyr212 |

| Derivative 10h | 0.25 ± 0.04 | 0.58 ± 0.03 | Ala213, Leu139, Arg137 |

Through these integrated computational approaches—from broad virtual screening to detailed molecular docking and pharmacokinetic profiling—researchers can rationally design novel this compound derivatives with a high potential for becoming effective therapeutic agents.

Exploration of Biological Interactions and Structure Activity Relationships Sar

General Biological Significance of Pyrazole (B372694) and Pyrazole Carbohydrazides

The pyrazole nucleus is a foundational five-membered heterocyclic ring composed of three carbon and two adjacent nitrogen atoms. nih.gov This core structure has garnered considerable attention in pharmaceutical development due to the wide spectrum of biological activities its derivatives exhibit. nih.govnih.gov Historically, pyrazolone (B3327878) derivatives were among the first synthetic organic compounds used as drugs, such as Antipyrine (B355649), which was used for its antipyretic, analgesic, and anti-inflammatory properties. nih.gov Modern pyrazole-containing drugs are used to treat a variety of conditions. orientjchem.org

Pyrazole derivatives are known to possess a vast range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral activities. nih.govnih.govorientjchem.orgekb.eg The versatility of the pyrazole ring allows for structural modifications that lead to a diversity of biological actions. nih.gov

The carbohydrazide (B1668358) functional group is also recognized as an important pharmacophore in many therapeutically useful substances. nih.govresearchgate.net Hydrazides and carbohydrazides serve as valuable building blocks for synthesizing various heterocyclic rings, and a large number of their derivatives are reported to have significant biological activities. nih.govresearchgate.net When the carbohydrazide moiety is incorporated into a pyrazole structure, the resulting pyrazole carbohydrazide derivatives often exhibit a unique and potent range of biological effects, including antidepressant, anticonvulsant, analgesic, anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The specific position of the carbohydrazide group on the pyrazole ring can influence the type of activity; for instance, substitution at the C-4 position often yields derivatives with antinociceptive, antibacterial, and antiparasitic activities. nih.gov

Investigation of Antimicrobial Potential

The antimicrobial properties of pyrazole derivatives are well-documented, with many compounds demonstrating efficacy against a range of pathogenic bacteria and fungi. nih.govorientjchem.org

Antibacterial Activity Assessments

Derivatives of the pyrazole nucleus have been extensively studied for their antibacterial effects. researchgate.netnih.gov Various synthesized pyrazole derivatives have been screened for activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.govorientjchem.org For example, certain novel pyrazole-clubbed thiazole (B1198619) compounds derived from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole have shown high inhibition potency against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. nih.gov Similarly, other 1,3,5-trisubstituted-1H-pyrazoles have demonstrated significant antimicrobial activity against various bacterial species. The introduction of different functional groups to the pyrazole ring system allows for the modulation of this antibacterial activity, making it a promising scaffold for the development of new antibacterial agents. nih.gov

Antifungal Activity Assessments

In addition to their antibacterial properties, pyrazole derivatives are recognized for their antifungal potential. nih.govresearchgate.net Studies have shown that compounds incorporating the pyrazole moiety can be effective against fungi such as Candida albicans and Aspergillus niger. nih.govnih.gov The pyrazole-4-carboxamide scaffold, in particular, has been a key molecular skeleton for highly efficient agricultural fungicides that target the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.govacs.org Research into N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivatives has revealed compounds with excellent antifungal effects against plant pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, with some derivatives showing higher potency than commercial fungicides. nih.govacs.org The isoxazole (B147169) pyrazole carboxylate derivatives have also exhibited significant antifungal activity against R. solani. nih.gov This highlights the potential of pyrazole carbohydrazides in developing new antifungal agents for both medical and agricultural applications.

Anticancer and Antiproliferative Research

The anticancer potential of pyrazole derivatives has been a major focus of research, with many compounds demonstrating cytotoxicity against various tumor cell lines. ekb.egnih.gov

In Vitro Cytotoxicity Evaluation against Various Tumor Cell Lines (e.g., A549, MCF-7, HeLa, SKOV3, SKMEL28, IGROVI)

A significant body of research has focused on the in vitro cytotoxicity of pyrazole derivatives against a panel of human cancer cell lines. Derivatives of 1,3-diphenyl-1H-pyrazole, in particular, have been evaluated for their antiproliferative activity. For instance, a series of pyrazole-containing benzimidazole (B57391) hybrids were tested against human lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds showing potent growth inhibition with IC₅₀ values in the low micromolar range (0.83–1.81 μM). nih.gov

Salicylaldehyde-pyrazole-carbohydrazide derivatives have also been investigated for their ability to inhibit the proliferation of A549 lung cancer cells. nih.govresearchgate.net Furthermore, novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 cells. nih.gov The cytotoxic effects of various pyrazole compounds have also been studied in other cell lines, including pancreatic (CFPAC-1, PANC-1) and cervical (CaSki) cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazole-benzimidazole hybrid | A549 (Lung) | 0.83–1.81 μM | nih.gov |

| Pyrazole-benzimidazole hybrid | MCF-7 (Breast) | 0.83–1.81 μM | nih.gov |

| Pyrazole-benzimidazole hybrid | HeLa (Cervical) | 0.83–1.81 μM | nih.gov |

| 1,3-diaryl-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 6.45-14.97 µM | nih.gov |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole | Jurkat (Leukemia) | Varies | researchgate.net |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole | K562 (Leukemia) | Varies | researchgate.net |

Exploration of Apoptosis Induction Pathways

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis, or programmed cell death. nih.gov Studies on 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton revealed that these compounds inhibit cell proliferation by inducing apoptosis in MCF-7 breast cancer cells. nih.gov The apoptotic mechanism was associated with the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.gov

Further research has shown that pyrazole derivatives can trigger apoptosis through various signaling pathways. nih.gov For example, some compounds have been found to induce cell cycle arrest, often in the G1 or S phase. nih.govnih.gov The apoptotic process can be initiated through both intrinsic and extrinsic pathways. researchgate.net The intrinsic pathway is linked to mitochondrial changes, such as an inversion of the Bax/Bcl-2 expression ratio, while the extrinsic pathway can be initiated by Fas receptors. researchgate.net Ultimately, these pathways often converge on the activation of executioner caspases, like caspase-3, which leads to DNA fragmentation and cell death. nih.govresearchgate.net

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are critical signaling molecules, but their overproduction can lead to oxidative stress, a condition linked to various pathologies. Research into pyrazole derivatives has revealed their potential to modulate ROS levels. For instance, a series of novel 5-aminopyrazole derivatives were synthesized and evaluated for their antioxidant properties. Several of these compounds demonstrated a noteworthy ability to inhibit ROS production in human platelets, highlighting the potential of the pyrazole scaffold in mitigating oxidative stress. nih.gov Specifically, derivatives of 1H-pyrazole-4-carbohydrazide have been investigated, with some showing the ability to reduce ROS production in different biological targets. mdpi.com While direct studies on 1,3-diphenyl-1H-pyrazole-4-carbohydrazide are not extensively detailed in this context, the findings from related structures suggest that this chemical family warrants further investigation for its ROS modulating capabilities. The evidence points to the pyrazole core, often in conjunction with an acylhydrazone linker, as being crucial for this antioxidant activity. nih.govmdpi.com

Mitochondrial Membrane Potential (ΔΨm) Perturbations

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is crucial for cellular energy production. A collapse in ΔΨm is often associated with the induction of apoptosis, or programmed cell death. Studies on pyrazole derivatives have indicated their potential to induce such perturbations. For example, research on certain 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated that they can induce apoptosis in triple-negative breast cancer cells, which is accompanied by an elevated level of ROS. nih.gov Although this study does not focus specifically on the this compound core, it underscores the potential of the broader pyrazole class to interact with and disrupt mitochondrial functions, a key area of interest in anticancer research.

Enzyme Inhibition Studies

Inhibition of Glycosidase Enzymes (e.g., α-glucosidase, α-amylase)

The inhibition of glycosidase enzymes, such as α-glucosidase and α-amylase, is a well-established therapeutic strategy for managing type 2 diabetes. frontiersin.org Pyrazole-based compounds have emerged as a promising class of α-glucosidase inhibitors. nih.gov Numerous studies have demonstrated the potent inhibitory effects of various pyrazole derivatives against these enzymes.

For instance, a series of 5-aryl pyrazole-glucose hybrids showed superior in vitro α-glucosidase inhibitory effects compared to the standard drug, acarbose (B1664774). nih.gov One derivative, compound 8g , exhibited a competitive mode of inhibition with a Ki value of 0.46 µM. nih.gov Another study on acyl pyrazole sulfonamides identified compounds with IC50 values against α-glucosidase ranging from 1.13 to 28.27 µM, significantly more potent than acarbose (IC50 = 35.1 ± 0.14 µM). frontiersin.org

In the context of α-amylase inhibition, novel thiazolidin-4-one derivatives linked to a 1-phenyl-3-aryl-1H-pyrazole-4-yl moiety have been synthesized and evaluated. nih.gov Several of these compounds exhibited significant inhibitory activity, with one derivative showing a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov The inhibitory activity of pyrazole derivatives against α-amylase has also been noted in studies on pancreatic cancer cells. ajchem-a.com

While these studies highlight the potential of the pyrazole scaffold, including the 1,3-diphenyl-1H-pyrazole moiety, as a basis for designing potent glycosidase inhibitors, specific inhibitory data for this compound itself is not prominently available in the reviewed literature.

Table 1: α-Glucosidase and α-Amylase Inhibition by Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 5-Aryl Pyrazole-Glucose Hybrids | α-Glucosidase | Competitive inhibition, with compound 8g showing a Ki of 0.46 µM. | nih.gov |

| Acyl Pyrazole Sulfonamides | α-Glucosidase | Potent inhibition with IC50 values as low as 1.13 µM. | frontiersin.org |

| Thiazolidin-4-one linked Pyrazoles | α-Amylase | Significant inhibition, with one derivative showing 90.04% inhibition at 100 μg/mL. | nih.gov |

Inhibition of Kinases (e.g., c-Jun N-terminal kinases, CDK)

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery. The pyrazole scaffold is a well-established core structure for many kinase inhibitors. nih.govnih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. researchgate.net Numerous pyrazole-based derivatives have been developed as potent CDK inhibitors. nih.govnih.govrsc.org For instance, a series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org Another study focused on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which demonstrated potent CDK2 inhibitory activity. nih.gov The pyrazole moiety is often designed to interact with the hinge region of the kinase's ATP-binding pocket, a common feature in many kinase inhibitors.

Table 2: CDK Inhibition by Pyrazole Derivatives

| Compound/Derivative Class | Target Kinase | IC50 / Ki Values | Reference |

|---|---|---|---|

| Novel Pyrazole Derivatives | CDK2/cyclin A2 | IC50 values of 0.96, 1.47, 2.0, and 3.82 µM for the most active compounds. | rsc.org |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM for the most potent compound. | nih.gov |

Inhibition of Dipeptidyl Peptidase-4 (DPP4)

Dipeptidyl peptidase-4 (DPP4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Inhibition of DPP4 is a therapeutic approach for the management of type 2 diabetes. nih.gov The pyrazole scaffold has been incorporated into the design of DPP4 inhibitors.

Research has led to the design of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogues as DPP4 inhibitors. nih.gov Structure-activity relationship studies of these analogues revealed that substitutions on the phenyl rings significantly influence their inhibitory activity and selectivity. researchgate.net For example, a meta-fluoro substituted compound was found to slightly increase DPP4 inhibition. nih.gov In a related study, pyrazole-3-carbohydrazone derivatives were identified as a new series of DPP4 inhibitors. nih.gov These findings suggest that the this compound framework is a promising starting point for the development of novel DPP4 inhibitors.

Anti-inflammatory Properties

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory agents, with some of the earliest synthetic drugs like antipyrine being pyrazolone derivatives. mdpi.com Modern research continues to explore the anti-inflammatory potential of novel pyrazole compounds.

Several studies have demonstrated the anti-inflammatory activity of derivatives of the 1,3-diphenyl-1H-pyrazole core. For example, a series of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives were synthesized and evaluated for their ability to inhibit TNF-α and IL-6, key pro-inflammatory cytokines. nih.gov Several of these compounds exhibited promising IL-6 inhibitory activity. nih.gov In another study, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were tested for their anti-inflammatory activities, with some derivatives showing maximum activity comparable to the standard drug diclofenac (B195802) sodium. nih.gov

The anti-inflammatory mechanism of pyrazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The diverse structural modifications possible on the pyrazole ring allow for the fine-tuning of their anti-inflammatory potency and selectivity. While direct evidence for the anti-inflammatory properties of this compound is not extensively documented, the consistent and potent activity of its close analogues strongly suggests its potential in this therapeutic area.

Antidiabetic Activity

Derivatives of the pyrazole core structure have been investigated for their potential in managing diabetes mellitus, primarily through the inhibition of key digestive enzymes, α-glucosidase and α-amylase. nih.gov These enzymes are responsible for breaking down carbohydrates into glucose, and their inhibition can help control postprandial hyperglycemia. nih.gov

One study synthesized two pyrazole derivatives, designated as Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) and Pyz-2 (4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol), and evaluated their in vitro antidiabetic activity. Both compounds demonstrated potent inhibition of α-glucosidase and α-amylase. Pyz-1 showed an IC50 value of 75.62 ± 0.56 µM against α-glucosidase and 119.3 ± 0.75 µM against α-amylase. Pyz-2 exhibited IC50 values of 95.85 ± 0.92 µM and 120.2 ± 0.68 µM against α-glucosidase and α-amylase, respectively. These results are comparable to the standard drug Acarbose, which has IC50 values of 72.58 ± 0.68 µM for α-glucosidase and 115.6 ± 0.574 µM for α-amylase. nih.gov

Another class of compounds, 1,3-diaryl-[1H]-pyrazole-4-acetamides, has shown significant glucose-lowering effects in diabetic animal models (ob/ob mice). The lead compound in this series demonstrated the ability to increase glucose transport in adipocyte and muscle cell lines. A specific derivative, 11g (with R1 = meta-CF3, Ar2 = 4'-biphenyl, R3 = diethylamide), was particularly potent, with an ED50 for glucose lowering of 3.0 mg/kg/day. This compound also led to a 50% reduction in insulin (B600854) levels, suggesting it enhances whole-body insulin sensitivity. nih.gov

| Compound | α-Glucosidase Inhibition IC50 (µM) | α-Amylase Inhibition IC50 (µM) |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |

Antiviral Activity

The pyrazole scaffold is a component of various compounds exhibiting a broad spectrum of antiviral activities. N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, in particular, have been identified as a novel class of agents active against the Human Respiratory Syncytial Virus (RSV). researchgate.net Many of these derivatives have shown to interfere with RSV replication at micromolar concentrations, with EC50 values ranging from 5 µM to 28 µM. researchgate.net

Further studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives revealed that some also possess moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), which belong to the Flaviviridae family. frontiersin.org The antiviral activity of these compounds is not limited to RNA viruses. Research has shown that certain 4,5-disubstituted pyrazole derivatives, particularly those with a chloro group substitution, exhibit potent antiviral activity against a wide range of viruses in different cell cultures. nih.gov

More recently, with the emergence of new viral threats, research has expanded to investigate the efficacy of pyrazole derivatives against coronaviruses. Studies have demonstrated that hydroxyquinoline-pyrazole candidates can attenuate coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, through multiple modes of action. nih.gov Additionally, some 1,3-diphenylpyrazole derivatives have been reported to provide significant protection against the Newcastle disease virus (NDV) in chicks. nih.gov

| Compound Class | Virus | Activity (EC50/Protection) |

|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Human Respiratory Syncytial Virus (RSV) | EC50: 5 µM to 28 µM |

| 4,5-disubstituted pyrazoles (with Cl) | Broad panel of viruses | Potent activity |

| Hydroxyquinoline-pyrazole candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Pronounced attenuation |

| 1,3-diphenylpyrazole derivatives | Newcastle disease virus (NDV) | 95–100% protection |

Antioxidant Activity

Many pyrazole derivatives have demonstrated significant antioxidant properties, often evaluated by their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant capacity is a crucial factor in combating oxidative stress, which is implicated in numerous diseases.

In one study, the antioxidant activities of Pyz-1 and Pyz-2 were assessed. These compounds showed considerable radical scavenging abilities. nih.gov Another investigation into a series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes also confirmed their antioxidant potential using the DPPH method. oaijse.com

The structure of the pyrazole derivative plays a significant role in its antioxidant activity. For instance, in a series of thienyl-pyrazoles, it was observed that the presence of electron-donating groups, such as 4-methyl, 4-methoxy, and 3,4-dimethoxy, on the C-3 substituted aromatic ring enhanced the DPPH and hydroxyl radical scavenging activities. Conversely, the unsubstituted 1,3-diphenyl pyrazole molecule exhibited the least activity in both assays. nih.gov This highlights the importance of substituent effects on the antioxidant capacity of these compounds.

| Compound Series | Assay | Key Finding |

|---|---|---|

| Pyz-1 and Pyz-2 | General antioxidant assays | Considerable radical scavenger abilities |

| 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes | DPPH method | Observed antioxidant activities |

| Thienyl-pyrazoles with electron-donating groups | DPPH and OH radical scavenging | Enhanced activity |

| Unsubstituted 1,3-diphenyl pyrazole | DPPH and OH radical scavenging | Least activity |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activities of this compound and its analogs are intricately linked to their structural features. The substituents on the pyrazole ring and the phenyl groups significantly influence their biological performance. jlu.edu.cn

Impact of Substituent Modifications on Biological Performance

The nature and position of substituents on the aromatic rings of the pyrazole core are critical determinants of biological activity. For instance, in the context of antidiabetic activity, the structural modifications from a simple carbohydrazide to the more complex Pyz-1 and Pyz-2 structures resulted in increased enzymatic inhibition of α-glucosidase and α-amylase. nih.gov For the 1,3-diaryl-[1H]-pyrazole-4-acetamides, specific substitutions such as a meta-trifluoromethyl group on one phenyl ring and a 4'-biphenyl group on the other, combined with a diethylamide at the acetamide (B32628) position, led to a highly potent glucose-lowering agent. nih.gov

In terms of antioxidant activity, the presence of electron-donating groups on the phenyl ring at the C-3 position of the pyrazole core enhances radical scavenging capabilities. nih.gov This suggests that increasing the electron density of the molecule can improve its ability to donate a hydrogen atom to a free radical. The unsubstituted phenyl rings at positions 1 and 3 resulted in the lowest antioxidant activity. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore model for dipeptidyl peptidase IV (DPP-4) inhibitors based on a pyrazole-3-carbohydrazone scaffold identified several key features for activity. The model consisted of one hydrogen bond donor (HBD), one hydrogen bond acceptor (HBA), and two hydrophobic (HY) features. nih.gov This suggests that the carbohydrazide moiety can act as a key hydrogen bonding element, while the phenyl rings provide the necessary hydrophobic interactions within the enzyme's active site.